molecular formula C10H8FNO B2823618 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile CAS No. 1881320-49-5

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

Cat. No. B2823618
CAS RN: 1881320-49-5
M. Wt: 177.178
InChI Key: WBERLAWOYGFGOM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1881320-49-5 . Its molecular weight is 177.18 . The IUPAC name for this compound is 1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.18 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and study of ester derivatives of fluoro-hydroxybenzonitriles, which incorporate cyclopropane and other aliphatic ring systems, have demonstrated the ability of fluorinated esters to exhibit higher transition temperatures, showcasing the impact of fluorination on liquid-crystal properties (Kelly & Schad, 1984).
  • Research into the α-fluorination of ketones using N-F reagents has provided insights into regiospecific fluorofunctionalization, demonstrating the versatility of fluorine in synthetic chemistry (Stavber, Jereb, & Zupan, 2002).
  • Catalytic 1,3-difunctionalization strategies have been developed for the oxidative C-C bond activation in cyclopropanes, further illustrating the synthetic utility of fluorinated cyclopropane derivatives (Banik, Mennie, & Jacobsen, 2017).

Molecular Conformation and Reactivity

  • The development of chiral cyclopropane units for the synthesis of conformationally restricted analogues has explored the influence of cyclopropane's structural constraints on biological activity and molecular conformation (Kazuta, Matsuda, & Shuto, 2002).
  • Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes have provided insights into the mechanisms of ring-opening reactions, which are crucial for understanding the reactivity of cyclopropane derivatives (Vecht, Spoor, Steinberg, & Boer, 2010).

properties

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBERLAWOYGFGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

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